molecular formula C3H3Br2F3 B1583363 2,3-Dibromo-1,1,1-trifluoropropane CAS No. 431-21-0

2,3-Dibromo-1,1,1-trifluoropropane

Cat. No. B1583363
CAS RN: 431-21-0
M. Wt: 255.86 g/mol
InChI Key: QLFNALFIHRMXPX-UHFFFAOYSA-N
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Description

2,3-Dibromo-1,1,1-trifluoropropane is an organic compound with the formula C3H3Br2F3 . It has a molecular weight of 255.859 .


Synthesis Analysis

The synthesis of 2,3-Dibromo-1,1,1-trifluoropropane can be achieved through various methods. One such method involves the use of DMSO and oxalyl bromide as a brominating reagent for various alkenes, alkynes, and ketones . Another method involves the use of a simple thiourea catalyst and 1,3-dibromo 5,5-dimethylhydantoin as a stable, inexpensive halogen source at room temperature .


Molecular Structure Analysis

The molecular structure of 2,3-Dibromo-1,1,1-trifluoropropane consists of three carbon atoms, three hydrogen atoms, two bromine atoms, and three fluorine atoms .


Chemical Reactions Analysis

2,3-Dibromo-1,1,1-trifluoropropane can participate in various chemical reactions. For instance, it can undergo bromination reactions with various substrates . It can also participate in cross-coupling reactions, cycloaddition or cyclization reactions, SN2’ reactions, and Stetter reactions .


Physical And Chemical Properties Analysis

2,3-Dibromo-1,1,1-trifluoropropane has a molecular weight of 255.859 . More specific physical and chemical properties such as boiling point, density, and refractive index are not available in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • Polyhalogenoallenes and Tetrafluoroallene Synthesis : The pyrolysis of 1,3-dibromo-1,1,3,3-tetrafluoropropane leads to various compounds, including 3-bromo-1,1,3,3-tetrafluoropropene. This compound, through further chemical reactions, can yield 2,3-dibromo-1,1,3,3-tetrafluoropropene, which is closely related to 2,3-Dibromo-1,1,1-trifluoropropane. These reactions are important in synthesizing tetrafluoroallene and tetrafluoropropyne, indicating the role of such compounds in creating polyhalogenated materials (Banks et al., 1969).

  • Synthesis of Trifluoromethylated Compounds : 2,3-Dibromo-1,1,1-trifluoropropane derivatives, like 2,3-epoxy-1,1,1-trifluoropropane, are used in the synthesis of various trifluoromethylated compounds. These compounds are valuable for creating products with quaternary chiral carbon centers, showcasing the importance of 2,3-Dibromo-1,1,1-trifluoropropane in stereospecific syntheses (Yamauchi et al., 2003).

Application in Fluorinated Building Blocks

  • Fluorinated Heterocycles Synthesis : Compounds related to 2,3-Dibromo-1,1,1-trifluoropropane, such as 3-bromo-1,1,1-trifluoroacetone, are used to synthesize various trifluoromethylated heterocycles and aliphatic compounds. This indicates the significance of 2,3-Dibromo-1,1,1-trifluoropropane and its derivatives in producing fluorinated building blocks for diverse chemical applications (Lui et al., 1998).

Chemical Reactions and Transformations

  • Carboalkoxylation Reactions : The palladium-catalyzed carboalkoxylation of 1,2-dibromo-3,3,3-trifluoropropane demonstrates its potential in chemical transformations. This process is important in the synthesis of tert-butyl trifluoromethacrylate, a useful compound in organic synthesis, illustrating the versatility of 2,3-Dibromo-1,1,1-trifluoropropane in chemical reactions (Horino et al., 2006).

properties

IUPAC Name

2,3-dibromo-1,1,1-trifluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Br2F3/c4-1-2(5)3(6,7)8/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFOCTDPLVDZSGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Br2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40861930
Record name 2,3-Dibromo-1,1,1-trifluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibromo-1,1,1-trifluoropropane

CAS RN

431-21-0
Record name 2,3-Dibromo-1,1,1-trifluoropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=431-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dibromo-1,1,1-trifluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dibromo-1,1,1-trifluoropropane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
RN Haszeldine - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
… The boiling point of the latter compound is sufficiently removed from that of the isomer 2 : 3-dibromo-1 : 1 : 1-trifluoropropane to make identification possible. In addition, it was found that …
Number of citations: 45 pubs.rsc.org
RN Haszeldine - Journal of the Chemical Society (Resumed), 1953 - pubs.rsc.org
… The constitution of (V) follows from its conversion into the known 2 : 3-dibromo1 : 1 : 1-trifluoropropane. The trichloropropene (11) gives, less readily, a different liquid dibromide, which …
Number of citations: 30 pubs.rsc.org
MF Kuehnel, D Lentz - Efficient Preparations of Fluorine …, 2012 - Wiley Online Library
This chapter contains sections titled: Preparation of Cyclohexyllithium [1–3] Preparation of Tetrafluoroallene [3, 4] Preparation of Octafluoro‐1,2‐Dimethylenecyclobutane (…
Number of citations: 1 onlinelibrary.wiley.com
W Schumb - Industrial & Engineering Chemistry, 1947 - ACS Publications
ALTHOUGH the chemical inertness and thermal stability of certain nonmetal fluorides, such as sulfur hexafluoride, car-bon tetrafluoride, and nitrogentrifluoride, have been known for …
Number of citations: 33 pubs.acs.org
E McBee, H Hass, W Toland, Jr… - Industrial & Engineering …, 1947 - ACS Publications
Direct Bromination of Fluorinated Alkanes Page 1 420 INDUSTRIAL AND ENGINEERING CHEMISTRY Vol. No. 3 CF2CH2CCIF2. Thepentafluorobutane, CH3CF2CH2CF3, was also …
Number of citations: 1 pubs.acs.org

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